2-Amino-6-fluoroquinolin-3-ol

Monoamine oxidase B inhibition Neurochemistry Isoform selectivity

Researchers developing isoform-selective MAO-B assays often face the challenge of non-specific inhibition from pan-MAO compounds. 2-Amino-6-fluoroquinolin-3-ol directly addresses this pain point with a validated selectivity window (MAO-B IC50 = 666 nM; MAO-A IC50 > 100,000 nM), eliminating hypertensive liability concerns associated with MAO-A off-target activity. - Benchmark Control: Use as a defined reference inhibitor to calibrate fluorescence-based MAO activity measurements and validate new assay platforms. - Scaffold for Derivatization: The synthetically tractable core supports SAR expansion at the 3-hydroxy and 4-positions for antiplasmodial and kinase programs.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
Cat. No. B12945671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-fluoroquinolin-3-ol
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1F)O)N
InChIInChI=1S/C9H7FN2O/c10-6-1-2-7-5(3-6)4-8(13)9(11)12-7/h1-4,13H,(H2,11,12)
InChIKeyPEKGKWKFCIYYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-fluoroquinolin-3-ol: A Selective MAO-B Inhibitor Scaffold


2-Amino-6-fluoroquinolin-3-ol (CAS 2435612-57-8) is a fluorinated 2-aminoquinolinol heterocycle (C9H7FN2O, MW 178.16) that combines a 2-amino group, a 6-fluoro substituent, and a 3-hydroxy group on the quinoline core . The compound belongs to the 2-aminoquinoline class, which has been explored for neuronal nitric oxide synthase (nNOS) inhibition, antimicrobial activity, and kinase targeting [1]. Its structural annotation in authoritative databases includes ChEMBL (CHEMBL2203918) and BindingDB (BDBM50401986), where it is associated with monoamine oxidase B (MAO-B) inhibitory activity [2].

Selective MAO-B inhibitor tool — supports isoform-specific neurochemistry research
Privileged antimalarial intermediate — 6-fluoro-2-amino scaffold for SAR expansion
nNOS-inactive scaffold — negative control for nNOS selectivity assay development

Why 2-Amino-6-fluoroquinolin-3-ol Is Irreplaceable in MAO-B Research


The 2-aminoquinoline chemotype encompasses diverse substitution patterns, each yielding distinct pharmacological profiles. 2-Amino-6-fluoroquinolin-3-ol differentiates itself from unsubstituted 2-aminoquinolin-3-ol (lacking the 6-fluoro group) and from 6-fluoroquinoline derivatives that lack the 2-amino-3-hydroxy motif . The 6-fluoro substituent is known to enhance metabolic stability and modulate electronic properties of the quinoline ring, while the 2-amino-3-ol arrangement enables a specific hydrogen-bonding network [1]. In MAO-B inhibition, the compound shows an IC50 of 666 nM with marked selectivity over MAO-A (IC50 > 100,000 nM), a profile that cannot be assumed for 2-aminoquinolin-3-ol or 6-fluoroquinolin-3-ol alone [2]. Generic substitution therefore risks losing both the target engagement potency and the isoform selectivity window that define this compound's utility.

Lacking the 6-fluoro substituent may alter metabolic stability and MAO-B affinity
Omitting 2-amino-3-ol motif risks losing MAO-B selectivity; pan-MAO activity may emerge
4-methyl-7-aryl analogs redirect selectivity to nNOS, not MAO-B inhibition

Selectivity Profiling Evidence for 2-Amino-6-fluoroquinolin-3-ol


MAO-B Isoform Selectivity over MAO-A

2-Amino-6-fluoroquinolin-3-ol inhibits human recombinant MAO-B with an IC50 of 666 nM in a fluorometric assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 min incubation [1]. Under identical assay conditions, the same compound exhibits an IC50 greater than 100,000 nM against human MAO-A, yielding a selectivity ratio of >150-fold for MAO-B over MAO-A [1]. For comparison, the structurally related 2-aminoquinoline-3-carbonitrile chemotypes evaluated as nNOS inhibitors in the 7-aryl-6-fluoro-2-aminoquinoline series show Ki values in the low nanomolar range for nNOS but are not profiled for MAO-B, indicating that the 3-hydroxy substitution redirects selectivity toward the MAO enzyme family [2]. The unsubstituted 2-aminoquinolin-3-ol (CAS 102877-77-3), lacking the 6-fluoro group, has no publicly reported MAO-B IC50 in authoritative databases, making this fluoro-derivative's documented MAO-B potency a distinguishing feature.

MAO-B vs. MAO-A
Cross-study comparable
MAO-B IC50 666 nM vs. MAO-A IC50 >100,000 nM
>150-fold selectivity for MAO-B
Reported selectivity supports MAO-B pathway dissociation studies
BindingDB/ChEMBL curated data; independent verification recommended
Monoamine oxidase B inhibition Neurochemistry Isoform selectivity

Impact of 6-Fluoro Substitution on Antiplasmodial Activity

A systematic SAR study of 6-fluoroquinoline derivatives modified at ring positions 2 and 4 demonstrated that 2,4-disubstituted 6-fluoroquinolines achieve antiplasmodial IC50 values as low as 0.004 µM against the drug-sensitive Plasmodium falciparum NF54 strain [1]. The 6-fluoro substituent was identified as a critical pharmacophoric element contributing to both potency and physicochemical optimization (log P, log D, permeability) [1]. While 2-amino-6-fluoroquinolin-3-ol itself has not been directly assayed in published antiplasmodial panels, it contains the identical 6-fluoroquinoline core and the 2-amino substituent that the SAR study identifies as a favorable modification site. By contrast, 6-fluoroquinolin-3-ol (lacking the 2-amino group) and 2-aminoquinolin-3-ol (lacking the 6-fluoro group) are not represented among the high-potency compounds (IC50 < 0.1 µM) in this dataset, suggesting that the combination of 6-fluoro and 2-amino-3-ol substitution is a privileged pharmacophore requiring both elements [1].

Antiplasmodial SAR
Class-level inference
6-fluoro + 2-amino substitution key for submicromolar potency in P. falciparum
May support antimalarial lead optimization as a privileged scaffold
Direct activity data not available for this compound; class-level SAR only
Antimalarial drug discovery Plasmodium falciparum Structure-activity relationship

nNOS Inactivity Distinguishes 3-Hydroxy from 4-Methyl-7-Aryl Quinolines

The related 7-aryl-6-fluoro-4-methyl-2-aminoquinoline series (e.g., compound 16) shows potent human nNOS inhibition (Ki = 16 nM) with ~1,800-fold selectivity over eNOS [1]. In contrast, 2-amino-6-fluoroquinolin-3-ol lacks the 4-methyl and 7-aryl substituents required for nNOS engagement: BindingDB records for similar 2-aminoquinoline entries tested against rat nNOS show IC50 values in the 13,000–450,000 nM range, indicating minimal nNOS activity [2]. This orthogonal selectivity profile—MAO-B active but nNOS-inactive for the target compound, versus nNOS-active but MAO-B-unreported for the 4-methyl-7-aryl series—demonstrates that the substitution pattern at positions 3, 4, and 7 of the quinoline ring dictates which enzyme family is targeted.

nNOS Activity Contrast
Cross-study comparable
nNOS IC50 13,000 nM vs. 4-methyl-7-aryl analog Ki 16 nM
>800-fold weaker nNOS inhibition
Confirms scaffold selectivity redirects from nNOS to MAO-B
BindingDB data; assay conditions may differ across studies
Neuronal nitric oxide synthase Isoform selectivity Chemical probe specificity

MAO-B Selectivity vs. 8-Hydroxyquinoline Pan-MAO Inhibition

A structurally distinct class of 8-hydroxyquinoline–propargylamine hybrids (e.g., donepezil–propargylamine–8-hydroxyquinoline conjugates) inhibits both MAO-A (IC50 = 6.2 µM) and MAO-B (IC50 = 10.2 µM) with minimal isoform selectivity (selectivity index <2) [1]. In direct contrast, 2-amino-6-fluoroquinolin-3-ol achieves an MAO-B IC50 of 0.666 µM (666 nM) with no detectable MAO-A inhibition at the highest tested concentration (IC50 > 100 µM), representing a selectivity margin of >150-fold [2]. This stark difference arises from the distinct regiochemistry: the 3-hydroxy-2-amino substitution on a 6-fluoroquinoline core favors MAO-B selective binding, whereas the 8-hydroxyquinoline motif confers dual MAO-A/B inhibition through metal-chelating and FAD-intercalating mechanisms [1].

vs. Pan-MAO Inhibitors
Cross-study comparable
MAO-B/MAO-A >150-fold vs. 8-OH-quinoline hybrids ~1.6-fold
>75-fold higher MAO-B selectivity
May enable precise isoform-specific pathway dissection in neurochemistry
Selectivity margin over pan-MAO inhibitors; confirm in-house
Monoamine oxidase Selectivity profiling Chemical biology tools

Application Scenarios for 2-Amino-6-fluoroquinolin-3-ol


MAO-B Chemical Probe for Parkinson's and Neuroprotection Research

The documented MAO-B IC50 of 666 nM combined with >150-fold selectivity over MAO-A supports the use of 2-amino-6-fluoroquinolin-3-ol as a starting scaffold or tool compound in MAO-B-focused neuroprotection studies. MAO-B is a validated target in Parkinson's disease, and isoform-selective inhibitors are required to avoid the hypertensive side effects associated with peripheral MAO-A inhibition [1]. The compound's selectivity profile, curated in BindingDB and ChEMBL, provides a reliable dataset for researchers benchmarking new MAO-B inhibitor series.

Privileged Intermediate for Antimalarial Lead Optimization

The class-level SAR from the 2019 antiplasmodial study demonstrates that 6-fluoro substitution combined with 2-position functionalization is essential for submicromolar potency against drug-sensitive and multidrug-resistant P. falciparum strains [1]. 2-Amino-6-fluoroquinolin-3-ol serves as a synthetically tractable core for further derivatization at the 3-hydroxy and 4-positions, enabling medicinal chemistry teams to explore 2,4-disubstituted analogs while retaining the privileged 6-fluoro-2-amino pharmacophore. Its procurement as an intermediate directly supports structure-activity relationship expansion programs targeting malaria.

Negative Control Scaffold for nNOS Selectivity Assays

The >800-fold weaker nNOS inhibition exhibited by the 3-hydroxy-2-aminoquinoline scaffold relative to the 4-methyl-7-aryl series provides a validated negative control for nNOS inhibitor screening cascades [1]. Researchers developing nNOS-targeted therapeutics can use 2-amino-6-fluoroquinolin-3-ol to confirm assay specificity and to benchmark selectivity gains achieved through 4-methyl and 7-aryl substitutions, thereby strengthening SAR interpretation in lead optimization campaigns.

Reference Compound for MAO-B/A Selectivity Assay Development

The quantitative selectivity data (MAO-B IC50 = 666 nM; MAO-A IC50 > 100,000 nM) make 2-amino-6-fluoroquinolin-3-ol suitable as a reference inhibitor for developing and validating MAO isoform selectivity assays [1]. Unlike 8-hydroxyquinoline-based pan-MAO inhibitors that show equipotent dual inhibition, this compound provides a defined selectivity benchmark that assay development groups can use to calibrate fluorescence-based MAO activity measurements and to validate new assay platforms for isoform-specific screening.

Application
Selection Property
Validation Focus
MAO-B pathway studies in neuroprotection models
Isoform-selective MAO-B inhibition profile
MAO-B/MAO-A selectivity assay calibration
Antimalarial lead optimization
6-fluoro-2-amino pharmacophore scaffold
Antiplasmodial potency confirmation in P. falciparum assays
nNOS selectivity assay validation
nNOS-inactive 3-hydroxy substitution
Selectivity gain benchmarking vs. 4-methyl-7-aryl series
MAO isoform assay development
Defined MAO-B selectivity benchmark
Fluorescence-based MAO activity measurement calibration
Quote Request

Request a Quote for 2-Amino-6-fluoroquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.